Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate is a thiophene derivative featuring a propan-2-yl (isopropyl) amino substituent at the 3-position and a methyl ester group at the 2-position. Thiophene-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and versatility in chemical modifications .
Properties
CAS No. |
153071-59-1 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl 3-(propan-2-ylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-6(2)10-7-4-5-13-8(7)9(11)12-3/h4-6,10H,1-3H3 |
InChI Key |
RQYMVLNWEZFGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) chloride to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize impurities. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development Potential
Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate exhibits promising pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development against conditions such as:
- Anti-inflammatory : The compound has shown potential to inhibit inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation.
- Anticancer : Preliminary studies suggest that derivatives of thiophene compounds can exhibit cytotoxic effects against cancer cell lines, potentially leading to new anticancer therapies.
- Antimicrobial : Research indicates that thiophene derivatives possess antimicrobial properties, which can be harnessed for developing new antibiotics.
Material Science Applications
Organic Electronics
this compound is significant in the field of organic electronics due to its conductive properties. It can be utilized in:
- Organic Semiconductors : The compound's ability to form stable thin films makes it suitable for use in organic semiconductor devices.
- Organic Field-Effect Transistors (OFETs) : Its electronic properties allow it to function effectively as the active layer in OFETs, which are crucial for flexible electronic applications.
- Organic Light Emitting Diodes (OLEDs) : The compound can also be incorporated into OLEDs, enhancing their efficiency and color purity.
Industrial Chemistry Applications
Corrosion Inhibition
In industrial settings, this compound serves as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent corrosion in various environments, making it valuable in:
- Metal Coatings : Used in coatings to protect metals from oxidative damage.
- Chemical Processing : Acts as a stabilizer in chemical processes involving reactive metals.
Data Table of Applications
| Application Area | Specific Use Cases | Relevant Properties |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, anticancer, antimicrobial | Interaction with biological targets |
| Material Science | Organic semiconductors, OFETs, OLEDs | Conductivity, film-forming ability |
| Industrial Chemistry | Corrosion inhibition | Protective film formation |
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal evaluated the anticancer effects of various thiophene derivatives, including this compound. The study demonstrated significant cytotoxic activity against several cancer cell lines, highlighting the potential for further development into therapeutic agents . -
Organic Electronics Research
Research conducted on the use of thiophene derivatives in organic electronics showed that compounds similar to this compound exhibited enhanced charge mobility and stability when used in OFETs. This led to improved performance metrics compared to traditional materials . -
Corrosion Inhibition Analysis
An industrial application study assessed the effectiveness of this compound as a corrosion inhibitor in harsh chemical environments. The results indicated a significant reduction in corrosion rates when applied as a coating on metal substrates .
Mechanism of Action
The mechanism of action of Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Complexity: The target compound’s 3-amino group with a branched propan-2-yl chain distinguishes it from simpler analogs like Methyl 3-amino-2-thiophenecarboxylate . In contrast, Methyl 2-amino-4-[4-(propan-2-yloxy)phenyl]thiophene-3-carboxylate incorporates a propan-2-yl group as an aryl ether, which may confer photostability or herbicidal activity.
Functional Group Diversity: The presence of electron-withdrawing groups (e.g., cyano, sulfonyl in ) increases reactivity toward nucleophilic substitution or cyclization reactions compared to the target compound. Methyl 3-sulfamoylthiophene-2-carboxylate contains a sulfonamide group, a hallmark of many FDA-approved drugs, whereas the target compound’s amino group is more suited for forming hydrogen bonds or metal complexes.
Synthetic Utility: Ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate is a key intermediate in synthesizing thienothienopyrimidines, which exhibit antitumor and antimicrobial activities. The target compound’s simpler structure may serve as a precursor for less complex heterocycles. Compounds like Methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate are designed for conjugation-based applications (e.g., sensors) due to their extended π-systems.
Biological Activity
Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₁₃N₁O₃S
- Molecular Weight : 215.27 g/mol
- CAS Number : 2228849-43-0
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of derivatives related to this compound. For instance:
- In Vitro Evaluation : A study evaluated the minimum inhibitory concentration (MIC) of various derivatives against common pathogens. Compound 7b , a derivative of the thiophene class, exhibited remarkable activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These derivatives also showed substantial antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | 0.22 | - | 75 |
| Ciprofloxacin | - | - | 50 |
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects:
- COX Inhibition : Research indicated that certain derivatives demonstrated potent inhibition of cyclooxygenase (COX) enzymes, with IC₅₀ values for COX-2 reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
- Experimental Models : In vivo studies using carrageenan-induced paw edema models confirmed the anti-inflammatory potential of these compounds, showing significant reductions in inflammatory markers .
Table 2: Anti-inflammatory Activity
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Anticancer Potential
The anticancer properties of methyl thiophene derivatives are under investigation:
- Cell Line Studies : Preliminary studies have indicated that certain derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents in oncology .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of tumor cell proliferation, although further detailed studies are required to elucidate these pathways fully.
Case Studies and Research Findings
Several case studies highlight the biological activities and therapeutic potential of this compound:
- Hybridization Approach : A study explored hybridizing this compound with other scaffolds to enhance its biological activity, resulting in improved efficacy against resistant bacterial strains .
- Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that modifications at specific positions on the thiophene ring can significantly influence both antimicrobial and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
